molecular formula C10H11ClO2 B072465 Ethyl 2-chloromethylbenzoate CAS No. 1531-78-8

Ethyl 2-chloromethylbenzoate

Cat. No. B072465
CAS RN: 1531-78-8
M. Wt: 198.64 g/mol
InChI Key: QQOVRPBUAUNBAV-UHFFFAOYSA-N
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Patent
US06222060B1

Procedure details

To a double-neck 500 ml flask equipped with cooler, thermometer and dropping funnel was added 180 g of o-(chloromethyl)benzoic acid chloride, and then 60 ml of ethanol was further added dropwise, while maintaining the internal temperature of reactor at 40˜50° C. After all amounts of methanol were infused, the reacting mixture was stirred for 10 hours, while maintaining the internal temperature of a reactor at 40˜50° C. After a distiller was equipped immediately, the residue was subjected to fractional distillation under reduced pressure to afford 179 g of desired compound (yield 90%) as oil.
Quantity
180 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
90%

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3]1[CH:11]=[CH:10][CH:9]=[CH:8][C:4]=1[C:5](Cl)=[O:6].[CH2:12]([OH:14])[CH3:13]>CO>[CH2:12]([O:14][C:5](=[O:6])[C:4]1[CH:8]=[CH:9][CH:10]=[CH:11][C:3]=1[CH2:2][Cl:1])[CH3:13]

Inputs

Step One
Name
Quantity
180 g
Type
reactant
Smiles
ClCC1=C(C(=O)Cl)C=CC=C1
Step Two
Name
Quantity
60 mL
Type
reactant
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
the reacting mixture was stirred for 10 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a double-neck 500 ml flask equipped with cooler, thermometer and
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the internal temperature of reactor at 40˜50° C
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the internal temperature of a reactor at 40˜50° C
CUSTOM
Type
CUSTOM
Details
After a distiller was equipped immediately
DISTILLATION
Type
DISTILLATION
Details
the residue was subjected to fractional distillation under reduced pressure

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
C(C)OC(C1=C(C=CC=C1)CCl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 179 g
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.